Cas no 946346-96-9 (3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, 3-chloro-N-[1,2,3,4-tetrahydro-1-(propylsulfonyl)-6-quinolinyl]-
- 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide
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- Inchi: 1S/C18H21ClN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-12-16(8-9-18(14)21)20-27(24,25)17-7-3-6-15(19)13-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3
- InChI Key: FRYNJWCNFDDIRV-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CCCN3S(CCC)(=O)=O)(=O)=O)=CC=CC(Cl)=C1
3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2043-0294-2μmol |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-5μmol |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-10μmol |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-20μmol |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-1mg |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-2mg |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-3mg |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-4mg |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-5mg |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2043-0294-10mg |
3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
946346-96-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide
Professional Introduction to 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 946346-96-9)
3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 946346-96-9, represents a sophisticated molecular structure that combines elements of quinoline derivatives with sulfonamide functionalities. The presence of a chloro substituent and a propane-1-sulfonyl group on the benzene ring introduces unique chemical properties that make it a promising candidate for various biological applications.
The molecular framework of this compound is characterized by its intricate arrangement of atoms, which includes a fused tetrahydroquinoline ring system connected to a benzene ring. The sulfonamide moiety (-SO₂NH₂) at the 1-position of the benzene ring enhances its solubility in polar solvents and contributes to its reactivity, making it an attractive scaffold for drug design. Additionally, the 3-chloro substituent at the para position relative to the sulfonamide group can influence electronic and steric properties, potentially affecting its interaction with biological targets.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their potential as antimicrobial, antimalarial, and anticancer agents. The introduction of sulfonamide groups into these structures has further expanded their therapeutic applications. Sulfonamides are known for their ability to act as protease inhibitors, kinase inhibitors, and antimicrobial agents, making them valuable in the development of novel drugs.
The specific combination of functional groups in 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide positions it as a versatile intermediate in medicinal chemistry. Researchers have been exploring its potential as a lead compound for further derivatization to develop new therapeutic agents. For instance, modifications to the propane-1-sulfonyl group or the quinoline ring could lead to compounds with enhanced binding affinity or selectivity for specific biological targets.
Recent studies have highlighted the importance of sulfonamide-containing compounds in addressing emerging infectious diseases and chronic conditions. The structural features of this compound make it an interesting candidate for investigating its interactions with enzymes and receptors involved in disease pathways. For example, its ability to modulate enzyme activity could be exploited in the development of treatments for inflammatory diseases or metabolic disorders.
The synthesis of 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro substituent and the sulfonamide group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct complex molecular architectures more efficiently, which is crucial for developing novel pharmaceuticals.
In addition to its potential therapeutic applications, this compound has also been studied for its pharmacokinetic properties. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing drug candidates. The presence of polar functional groups like the sulfonamide moiety can influence solubility and permeability characteristics, which are critical factors in drug development.
The field of computational chemistry has played a significant role in predicting the biological activity of compounds like 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide. Molecular modeling techniques allow researchers to simulate interactions between this compound and biological targets such as proteins or nucleic acids. These simulations can provide insights into binding mechanisms and help guide the design of more effective drug candidates.
Ongoing research continues to uncover new applications for quinoline derivatives and sulfonamides. For instance, studies have shown that certain quinoline-based compounds exhibit anti-inflammatory properties by inhibiting specific signaling pathways. Similarly, sulfonamides have been used to develop drugs that target bacterial enzymes involved in metabolic processes essential for microbial survival.
The development of new pharmaceuticals is often a collaborative effort involving chemists, biologists, pharmacologists, and clinicians. By combining experimental data with computational predictions, researchers can accelerate the discovery process and bring new treatments to patients more quickly. The study of compounds like 3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide exemplifies this multidisciplinary approach.
In conclusion,3-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin—6—ylbenzene—1—sulfonamide (CAS No.946346—96—9)) represents a promising candidate for further exploration in pharmaceutical chemistry.Its unique molecular structure,combining quinoline derivatives with sulfonamide functionalities,makes it an attractive scaffold for drug design.With ongoing research into its biological activities and pharmacokinetic properties,this compound holds significant potential for contributing to advancements in medicine.By leveraging modern synthetic methodologies,computational techniques,and interdisciplinary collaboration,scientists can continue to uncover new therapeutic applications for this remarkable molecule.
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